N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a 2,1,3-benzothiadiazole core, a heterocyclic system known for its electron-deficient aromaticity, which influences its electronic and photophysical properties . The triazol-2-yl ethyl side chain introduces a rigid, planar triazole ring, enhancing π-π stacking interactions, while the carboxamide group at position 5 provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c18-11(12-5-6-17-13-3-4-14-17)8-1-2-9-10(7-8)16-19-15-9/h1-4,7H,5-6H2,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAONGOUJXYJSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the triazole ring followed by its attachment to the benzothiadiazole moiety. The benzothiadiazole component can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfur and carbon disulfide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the benzothiadiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring connected to a benzothiadiazole moiety, which contributes to its stability and reactivity. The triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, while the benzothiadiazole unit adds to its electronic properties.
Scientific Research Applications
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The triazole core can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents.
- Ligand for Biological Receptors : Its ability to form complexes with various receptors makes it a candidate for drug design. Research indicates that triazole derivatives can modulate receptor activity effectively.
Medicine
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
- Antifungal Activity : Similar to its antibacterial properties, N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has shown promise in antifungal applications by targeting fungal cell membranes.
- Anticancer Potential : Research is ongoing to evaluate its efficacy against different cancer cell lines. The compound's ability to interfere with cellular processes may lead to apoptosis in cancerous cells.
Case Study 1: Antimicrobial Activity
A study published in Drug Target Insights evaluated the antimicrobial effects of various triazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations compared to standard antibiotics .
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibitory potential of triazole compounds highlighted the effectiveness of this compound against specific kinases involved in cancer progression. The findings suggest that modifications to the triazole ring can enhance binding affinity and selectivity .
Mechanism of Action
The mechanism of action of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The benzothiadiazole moiety can interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Structural Features
A comparative analysis of key structural analogs is summarized in Table 1.
Key Observations :
- Substituents : The ethyl-triazole group offers conformational rigidity absent in thiazole-carbamates or benzoxazole-thiadiazoles .
- Functional Groups: The carboxamide in the target compound is structurally simpler than the ethoxycarbonylamino or carbamate groups in analogs , which may improve metabolic stability.
Physicochemical Properties
- Solubility : The triazole and carboxamide groups in the target compound likely improve aqueous solubility compared to bromophenyl-thiazole analogs (e.g., 9c ) or chlorophenyl-benzoxazoles , which are more lipophilic.
- Thermal Stability : Benzothiadiazoles generally exhibit higher thermal stability (due to aromaticity) than benzoxazoles or thiadiazoles .
Bioactivity and Molecular Interactions
Biological Activity
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, and a benzothiadiazole moiety that enhances its biological efficacy. The following sections will delve into the biological activities of this compound, supported by relevant research findings and data.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with various enzymes, potentially inhibiting their activity. Research has shown that triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : The compound exhibits antioxidant activity, which is essential for mitigating oxidative stress in biological systems. Various assays have demonstrated its capacity to scavenge free radicals and reduce oxidative damage .
- Antimicrobial Activity : Triazole derivatives have been reported to possess significant antimicrobial properties against a range of pathogens. The benzothiadiazole component may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
Data Summary
The table below summarizes key biological activities and findings related to this compound:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of various triazole derivatives including this compound. Results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
